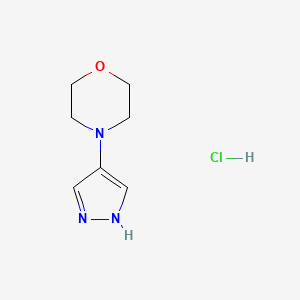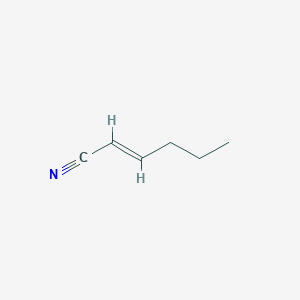
2,5-Dichloro-3,6-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3,6-difluorobenzoic acid is a halogenated benzoic acid derivative This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the benzene ring, making it a tetra-substituted benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-3,6-difluorobenzoic acid typically involves the use of commercially available precursors. One common method starts with 4-chloro-3,5-difluorobenzonitrile. The synthetic route involves several steps, including nitration, selective reduction, diazotization, and chlorination . The reaction conditions often require the use of concentrated nitric acid, sulfuric acid, and sodium nitrite solution .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and chlorination processes. The use of transition-metal catalysts, such as palladium-phosphane complexes, can enhance the efficiency of the synthesis . these processes must be carefully controlled to avoid catalyst degradation and ensure high yields.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3,6-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acids .
Scientific Research Applications
2,5-Dichloro-3,6-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 2,5-dichloro-3,6-difluorobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 2,6-Difluorobenzoic acid
- 2,3-Difluorobenzoic acid
Comparison: Compared to similar compounds, 2,5-dichloro-3,6-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of chlorine and fluorine atoms can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H2Cl2F2O2 |
|---|---|
Molecular Weight |
226.99 g/mol |
IUPAC Name |
2,5-dichloro-3,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Cl2F2O2/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1H,(H,12,13) |
InChI Key |
WPPSGZAMTMJKIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)C(=O)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B12986877.png)






![8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12986897.png)
![(4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol](/img/structure/B12986909.png)

![tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12986922.png)
![8-Methyl-2-((3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)amino)-6-(o-tolyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12986925.png)


